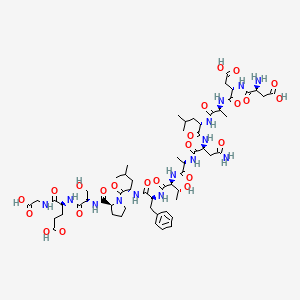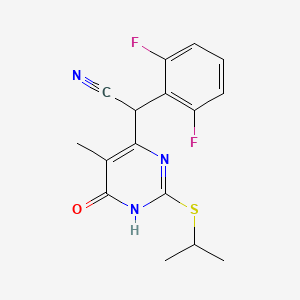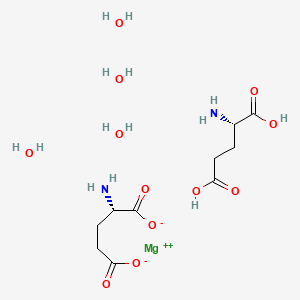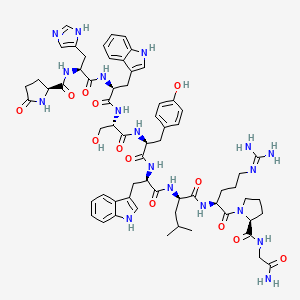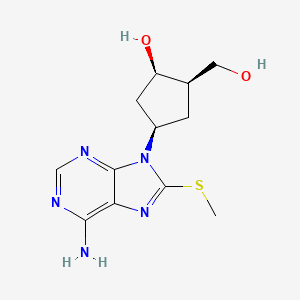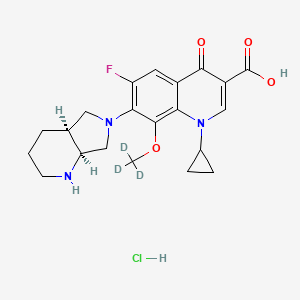
Moxifloxacin-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of moxifloxacin. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a multi-step process starting from furo[3,4-b]pyridine-5,7-dione. The deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin through a series of chemical reactions. The process typically involves the use of isotopically labeled reagents such as lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) .
Industrial Production Methods
The industrial production of moxifloxacin hydrochloride involves the purification of the crude product using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Moxifloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of moxifloxacin-d3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Moxifloxacin-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of moxifloxacin in various samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of moxifloxacin.
Medicine: Used in clinical research to study the drug’s efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems
Mécanisme D'action
Moxifloxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By blocking these enzymes, the compound prevents bacterial cells from replicating, leading to their death. This mechanism is similar to that of other fluoroquinolones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Moxifloxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C21H25ClFN3O4 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1D3; |
Clé InChI |
IDIIJJHBXUESQI-MKOVTIDVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
SMILES canonique |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



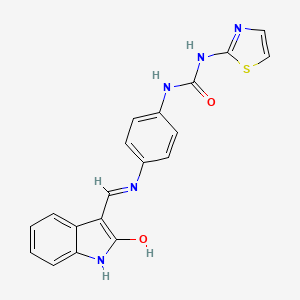
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
